![molecular formula C22H15N3O4S B2491098 3-硝基-N-[4-(4-苯氧基苯基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 324758-65-8](/img/structure/B2491098.png)

3-硝基-N-[4-(4-苯氧基苯基)-1,3-噻唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthetic pathway for ICA-105574 involves the condensation of 4-phenoxyphenylamine with 3-nitrobenzoyl chloride, followed by cyclization with thiosemicarbazide. The resulting compound is a thiazole derivative with a benzamide moiety .

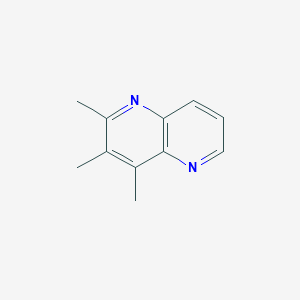

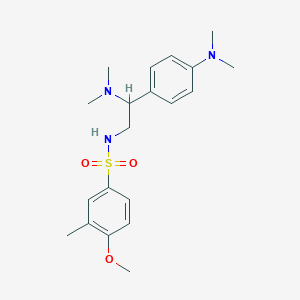

Molecular Structure Analysis

The molecular formula of ICA-105574 is C19H14N2O4 , and its molecular weight is 334.33 g/mol . The compound features a thiazole ring, a nitro group, and a phenoxyphenyl substituent. The precise arrangement of atoms can be visualized through its chemical structure .

Chemical Reactions Analysis

ICA-105574 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. It achieves this by removing hERG channel inactivation, leading to increased channel activity. The compound shifts the midpoint of the voltage-dependence of inactivation by more than 180 mV, from −86 to +96 mV. Additionally, it produces hyperpolarizing shifts in the voltage-dependence of channel activation and slows channel deactivation. In isolated guinea pig ventricular cardiac myocytes, ICA-105574 shortens action potential duration, which can be prevented by preincubation with E-4031 .

Physical and Chemical Properties Analysis

科学研究应用

hERG通道激活剂

该化合物是一种有效的hERG通道激活剂,具有独特的机制 。 hERG(人Ether-à-go-go-相关基因)钾通道活动有助于塑造心脏动作电位并影响其持续时间 .

电流幅度的增强

在重组hERG通道的全细胞膜片钳研究中,ICA-105574以超过10倍的EC50值为0.5±0.1μM和希尔斜率(nH)为3.3±0.2陡峭地增强电流幅度 .

去除hERG通道失活

ICA-105574增强hERG通道活动的主要机制是通过去除hERG通道失活 。 ICA-105574(2μM)将失活电压依赖性的中点从-86移至+96mV,移动了超过180mV .

对通道激活和失活的影响

较高浓度的ICA-105574(3μM)会在通道激活的电压依赖性中产生相对较小的超极化偏移(高达11mV),并使通道失活速度减慢2倍 .

动作电位时程的缩短

在分离的豚鼠心室心肌细胞中,ICA-105574诱导动作电位时程浓度依赖性缩短(>70%,3μM),这可以通过预先孵育E-4031来阻止 .

了解hERG通道的机制

该化合物可能提供一个有用的工具,可以进一步了解hERG通道失活的机制以及hERG通道影响心脏功能的方式,以及hERG通道在其他细胞系统中的作用 .

作用机制

Target of Action

The primary target of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as ICA-105574, is the human ether-à-go-go-related gene (hERG) potassium channel . This channel plays a crucial role in shaping the cardiac action potential and influences its duration .

Mode of Action

ICA-105574 is a potent and efficacious hERG channel activator with a unique mechanism of action . It potentiates hERG channel activity by removing hERG channel inactivation . This compound shifts the midpoint of the voltage-dependence of inactivation by >180 mV from −86 to +96 mV . In addition to the effects on inactivation, greater concentrations of ICA-105574 produced comparatively small hyperpolarizing shifts in the voltage-dependence of channel activation and a 2-fold slowing of channel deactivation .

Biochemical Pathways

The activation of hERG channels by ICA-105574 affects the cardiac action potential . This can lead to a shortening of action potential duration , which could have significant effects on cardiac function.

Result of Action

The primary result of ICA-105574’s action is the potentiation of hERG channel activity . This leads to a significant shortening of the cardiac action potential duration , which could potentially affect the rhythm and rate of heart contractions.

Action Environment

Environmental factors such as light, moisture, and temperature can influence the action, efficacy, and stability of ICA-105574 . Therefore, it is crucial to store and handle this compound under appropriate conditions to ensure its effectiveness.

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide on cells are diverse and depend on the specific cellular context. This compound has been found to activate the hERG potassium channel, which plays a crucial role in shaping the cardiac action potential and influencing its duration . This activation can lead to a concentration-dependent shortening of action potential duration .

Molecular Mechanism

The molecular mechanism of action of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is complex and involves several steps. One of the primary mechanisms by which this compound potentiates hERG channel activity is by removing hERG channel inactivation . This compound shifts the midpoint of the voltage-dependence of inactivation by >180 mV from −86 to +96 mV .

Temporal Effects in Laboratory Settings

It is known that this compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

属性

IUPAC Name |

3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O4S/c26-21(16-5-4-6-17(13-16)25(27)28)24-22-23-20(14-30-22)15-9-11-19(12-10-15)29-18-7-2-1-3-8-18/h1-14H,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUBSPAXYWJIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)

![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)

![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)

![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)